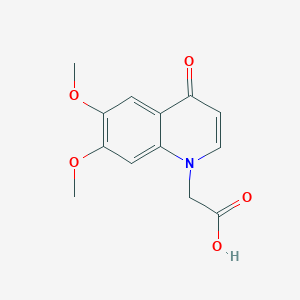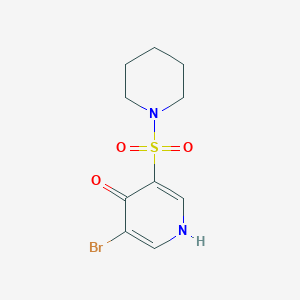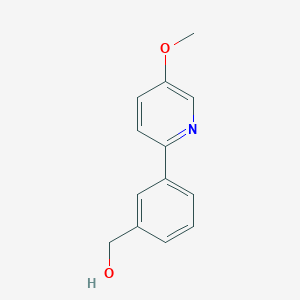
(3-(5-Methoxypyridin-2-yl)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(5-Methoxypyridin-2-yl)phenyl)methanol: is an organic compound with the molecular formula C13H13NO2 It is a derivative of pyridine and phenylmethanol, characterized by the presence of a methoxy group on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(5-Methoxypyridin-2-yl)phenyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxypyridine and benzaldehyde.
Reaction Conditions: The key reaction involves the condensation of 5-methoxypyridine with benzaldehyde under basic conditions to form the intermediate compound. This intermediate is then subjected to reduction using a suitable reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(3-(5-Methoxypyridin-2-yl)phenyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield (3-(5-Methoxypyridin-2-yl)phenyl)carboxylic acid, while reduction may yield (3-(5-Methoxypyridin-2-yl)phenyl)alkane.
Scientific Research Applications
(3-(5-Methoxypyridin-2-yl)phenyl)methanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-(5-Methoxypyridin-2-yl)phenyl)methanol involves its interaction with specific molecular targets. The methoxy group and hydroxyl group play crucial roles in its reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4-(5-Methoxypyridin-3-yl)phenyl)methanol: Similar structure but with a different position of the methoxy group on the pyridine ring.
(3-(4-Methoxypyridin-2-yl)phenyl)methanol: Similar structure but with a different position of the methoxy group on the phenyl ring.
Uniqueness
(3-(5-Methoxypyridin-2-yl)phenyl)methanol is unique due to the specific positioning of the methoxy group on the pyridine ring, which influences its chemical reactivity and potential applications. This positioning can affect the compound’s binding affinity, reactivity, and overall effectiveness in various applications.
Properties
CAS No. |
1349715-56-5 |
|---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
[3-(5-methoxypyridin-2-yl)phenyl]methanol |
InChI |
InChI=1S/C13H13NO2/c1-16-12-5-6-13(14-8-12)11-4-2-3-10(7-11)9-15/h2-8,15H,9H2,1H3 |
InChI Key |
LQYBFLLKAQEHEO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=C1)C2=CC=CC(=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



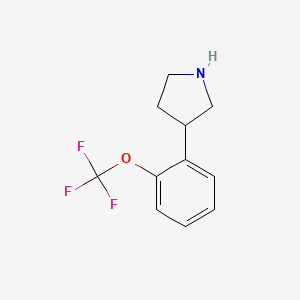

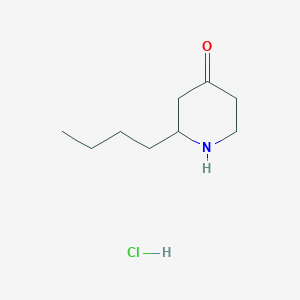
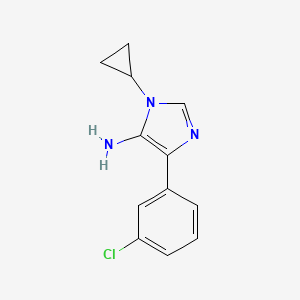

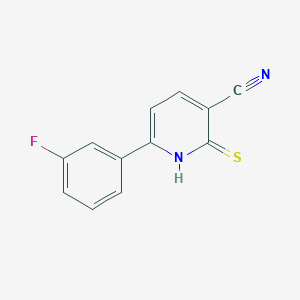
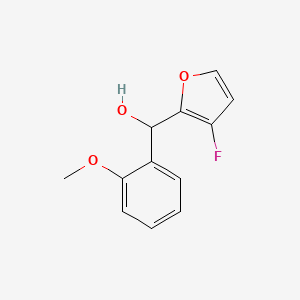

![N,N-Dimethylbenzo[b]thiophen-3-amine](/img/structure/B11813695.png)
